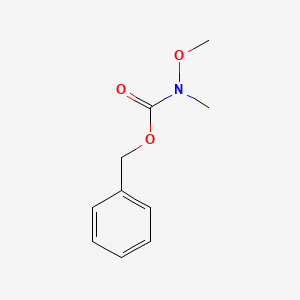

Benzyl methoxy(methyl)carbamate

概要

説明

“Benzyl methoxy(methyl)carbamate” is an organic compound . It is a type of carbamate, which are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . Carbamates also serve an especially important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .

Synthesis Analysis

Benzyl carbamates can be prepared by the reaction of methanol and urea . A new method for transcarbamation and conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating condition has been described . This method is considered convenient and efficient .Molecular Structure Analysis

The molecular formula of “Benzyl methoxy(methyl)carbamate” is C10H13NO3 . Its average mass is 195.215 Da and its monoisotopic mass is 195.089539 Da .Chemical Reactions Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .Physical And Chemical Properties Analysis

The density of “Benzyl methoxy(methyl)carbamate” is 1.1±0.1 g/cm3. Its boiling point is 315.8±35.0 °C at 760 mmHg. The vapour pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 55.7±3.0 kJ/mol. The flash point is 144.8±25.9 °C .科学的研究の応用

Mechanochemical Synthesis of Carbamates

Benzyl methoxy(methyl)carbamate is used in the mechanochemical synthesis of carbamates . This process involves the use of 1,1’-Carbonyldiimidazole (CDI) as an eco-friendly acylation agent for the preparation of carbamates . The anticonvulsant N-methyl-O-benzyl carbamate was obtained in a vibrational ball-mill .

Preparation of Non-Symmetric Benzyl Carbonate Derivatives

An organocatalytic continuous flow process is used for the preparation of non-symmetric benzyl carbonate derivatives . This procedure relies on dimethyl carbonate as a reagent and a solvent in conjunction with an organocatalyst for the selective methoxycarbonylation of diversely substituted benzylic alcohols .

Drug Design and Medicinal Chemistry

Carbamate-bearing molecules, such as Benzyl methoxy(methyl)carbamate, play an important role in modern drug discovery and medicinal chemistry . They are used as precursors to a wide diversity of chemical functions and value-added compounds .

Alkylating and Acylating Agents

Depending on their alkyl or aryl moieties, organic carbonates can serve either as alkylating or acylating agents for functionalization or protection purposes simply by tuning the process conditions .

Precursors for Phytosanitary Products

Organic carbonates are common precursors toward phytosanitary products such as insect repellents .

Electrolyte Carriers for Li-based Batteries

Organic carbonates receive an increasing attention as electrolyte carriers for Li-based batteries .

作用機序

Target of Action

Benzyl Methoxy(methyl)carbamate is primarily used as a protecting group for amines in the synthesis of peptides . The primary targets of this compound are the amine groups present in the peptide chains .

Mode of Action

The compound interacts with its targets (amine groups) by forming carbamates, which serve as protective groups . These carbamates can be installed and removed under relatively mild conditions . The interaction results in the protection of the amine groups, preventing them from unwanted reactions during the peptide synthesis .

Biochemical Pathways

The biochemical pathways affected by Benzyl Methoxy(methyl)carbamate primarily involve the synthesis of peptides . By protecting the amine groups, the compound ensures the correct formation of peptide bonds, thereby influencing the overall peptide synthesis pathway .

Pharmacokinetics

It’s known that the compound is insoluble in water but soluble in organic solvents like benzene . This solubility profile can impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of Benzyl Methoxy(methyl)carbamate’s action are seen in the successful synthesis of peptides . By protecting the amine groups, the compound allows for the accurate formation of peptide bonds, leading to the correct assembly of the desired peptide chains .

Action Environment

The action, efficacy, and stability of Benzyl Methoxy(methyl)carbamate can be influenced by environmental factors. For instance, the compound’s solubility in organic solvents suggests that its action may be more effective in non-polar environments . Furthermore, the compound’s protective action can be removed under certain conditions, such as strong acid or heat for some carbamate protecting groups , indicating that the compound’s stability and efficacy can be affected by pH and temperature.

Safety and Hazards

将来の方向性

There is a need to develop an efficient and convenient method for the transcarbamation of benzyl carbamates to alkyl carbamates . Also, the conversion of carbamates to amides in a single-step process is gaining attention because it is more advantageous than the simple amide synthesis from acid chloride and amine .

特性

IUPAC Name |

benzyl N-methoxy-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(13-2)10(12)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZLGYLWIHLSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)OCC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate](/img/structure/B1465053.png)

![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)

![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/no-structure.png)

![1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid](/img/structure/B1465064.png)

![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)

![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)